molecular formula C10H8F2O B12213797 7,8-difluoro-3,4-dihydro-1(2H)-naphthalenone

7,8-difluoro-3,4-dihydro-1(2H)-naphthalenone

Cat. No.: B12213797
M. Wt: 182.17 g/mol
InChI Key: QGAYQCGYIOGLKB-UHFFFAOYSA-N
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Description

7,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone is a fluorinated tetralone derivative that serves as a versatile synthon in organic and medicinal chemistry. Tetralone scaffolds are prominent in the development of pharmacologically active molecules; for instance, they are established as important intermediates in the synthesis of antidepressant drugs such as sertraline and are used in the preparation of steroid estrogens . The incorporation of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, making fluorinated naphthalenones particularly valuable for creating novel compounds in drug discovery . Researchers utilize this specific difluoro-substituted naphthalenone as a key dienophile in Diels-Alder cycloaddition reactions to construct complex, fluorinated polycyclic architectures, which are of high interest in the development of organic electronic materials and advanced chemical entities . Furthermore, 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives are actively investigated for their anti-inflammatory and anti-neuroinflammatory activities, functioning as novel modulators and inhibitors of pathways like NF-κB . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H8F2O/c11-7-5-4-6-2-1-3-8(13)9(6)10(7)12/h4-5H,1-3H2

InChI Key

QGAYQCGYIOGLKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C(C=C2)F)F

Origin of Product

United States

Biological Activity

7,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone is an organic compound with the molecular formula C10H8F2O and a molar mass of 182.17 g/mol. Its unique structure and fluorinated naphthalenone framework have garnered attention for potential biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiviral properties, synthesis, and structural modifications that enhance its efficacy.

  • Molecular Formula : C10H8F2O
  • CAS Number : 110931-79-8
  • Density : 1.290 g/cm³ (predicted)
  • Boiling Point : 260.7 °C (predicted)

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound and its derivatives against various viruses.

Case Study: Antiviral Evaluation Against Herpes Simplex Virus

A study synthesized pyrimidine conjugates containing fragments of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine. These compounds were evaluated for their activity against herpes simplex virus type 1 (HSV-1), including an acyclovir-resistant strain. The results indicated that while the original compound exhibited moderate activity against HSV-1, modifications to the structure could either enhance or diminish this activity.

CompoundIC50 (µM)Selectivity Index
Original Compound50>10
Pyrimidine Conjugate92<8

The study concluded that structural modifications significantly affect antiviral activity, suggesting a need for further exploration of different substituents to optimize efficacy .

Anti-influenza Activity

The same research also assessed the compound's effectiveness against influenza A (H1N1). The results showed low antiviral activity compared to existing antiviral agents like Oseltamivir, indicating that while there is some potential, further optimization is necessary.

CompoundCC50 (µM)IC50 (µM)SI
Pyrimidine Conjugate70592<8

The mechanism by which this compound exhibits its biological activity involves interaction with viral enzymes or proteins essential for viral replication. The presence of fluorine atoms in its structure may enhance lipophilicity and improve binding affinity to viral targets .

Structural Modifications and Variants

Research has also explored various structural modifications to enhance the biological profile of this compound. For instance, introducing different substituents on the naphthalenone core has been shown to impact both pharmacokinetics and pharmacodynamics significantly.

Example Modifications:

  • Pyrimidine Linkers : Altering the linker between the naphthalenone core and pyrimidine fragments can lead to variations in antiviral potency.
  • Chiral Centers : The introduction of chiral centers has been investigated to improve selectivity and reduce cytotoxicity.

Scientific Research Applications

Pharmaceutical Research Applications

1. Drug Development
The compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its fluorinated structure can enhance the pharmacological properties of drug candidates, including increased metabolic stability and improved binding affinity to biological targets. For instance, derivatives of 7,8-difluoro-3,4-dihydro-1(2H)-naphthalenone have been explored for their potential as inhibitors of the von Hippel-Lindau (VHL) protein, which plays a critical role in regulating hypoxia-inducible factor (HIF) pathways involved in cancer and other diseases .

2. VHL Inhibitors
Recent studies have shown that modifications to the naphthalene core can significantly affect the binding affinity of compounds to VHL. The introduction of fluorine atoms at specific positions enhances the interaction with target proteins, making these derivatives promising candidates for treating conditions such as anemia and ischemic diseases .

Materials Science Applications

1. Liquid Crystals
this compound has been investigated for its role in developing liquid crystal materials. The compound's unique electronic properties allow it to function as a building block for liquid crystal displays (LCDs) and other optoelectronic devices. Its ability to form stable liquid crystalline phases makes it suitable for applications in advanced display technologies .

2. Organic Electronics
In organic electronics, this compound can serve as a precursor for synthesizing organic semiconductors. The presence of fluorine atoms can improve the charge transport properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

Study Focus Findings
VHL Inhibitor Design Exploration of 7,8-difluoro derivativesIdentified potent inhibitors with dissociation constants lower than 40 nM .
Liquid Crystal Applications Development of new liquid crystal materialsDemonstrated enhanced stability and performance in LCD applications .
Organic Semiconductor Synthesis Charge transport improvementFluorinated derivatives showed superior electronic properties compared to non-fluorinated counterparts .

Comparison with Similar Compounds

Fluorinated Derivatives

Fluorination significantly alters electronic and steric properties. Key fluorinated analogs include:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications
7,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone F at C7, C8 137114-68-2 182.17 High reactivity in nucleophilic substitutions; pharmaceutical intermediate
6,8-Difluoro-3,4-dihydro-1(2H)-naphthalenone F at C6, C8 93742-85-9 182.17 Similar reactivity but distinct regioselectivity in synthesis
5,7-Difluoro-3,4-dihydro-1(2H)-naphthalenone F at C5, C7 110931-79-8 182.17 Density: 1.29 g/cm³; used in fluorinated benzophenone syntheses
5-Fluoro-3,4-dihydro-1(2H)-naphthalenone F at C5 137466-14-9 166.17 Simpler structure; lower molecular weight impacts solubility

Key Observations :

  • Regioselectivity : Fluorine at positions 7 and 8 (target compound) enhances electrophilic aromatic substitution at adjacent positions compared to 5,7- or 6,8-difluoro analogs .
  • Physical Properties: Difluoro derivatives exhibit higher density (~1.29 g/cm³) than non-fluorinated analogs due to fluorine’s atomic mass .

Hydroxylated and Methylated Derivatives

Hydroxyl and methyl groups impart distinct chemical and biological properties:

Compound Name Substituents CAS Number Key Properties/Applications
(3R,4R)-3,4,8-Trihydroxy-3,4-dihydro-1(2H)-naphthalenone OH at C3, C4, C8 - Antifungal activity (IC₅₀ = 63.2 μM against C. albicans)
7,8-Dimethyl-3,4-dihydro-1(2H)-naphthalenone CH₃ at C7, C8 332075-03-3 Lower density (1.054 g/cm³); used in fragrance synthesis
4,6,7-Trimethyl-3,4-dihydro-1(2H)-naphthalenone CH₃ at C4, C6, C7 - Marketed for industrial applications; higher steric hindrance

Key Observations :

  • Bioactivity : Hydroxylated derivatives (e.g., trihydroxy compounds) show antifungal activity, whereas fluorinated analogs are primarily synthetic intermediates .
  • Steric Effects : Methyl groups increase steric hindrance, reducing reactivity in electrophilic substitutions compared to fluorinated compounds .

Amino and Hydroxy Derivatives

Functional groups like amino (−NH₂) and hydroxy (−OH) influence solubility and reactivity:

Compound Name Substituents CAS Number Key Properties/Applications
6-Amino-3,4-dihydro-1(2H)-naphthalenone NH₂ at C6 3470-53-9 Intermediate in aniline synthesis; lower stability due to NH₂
6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone OH at C6 3470-50-6 Used in one-pot phenol-to-aniline conversions

Key Observations :

  • Reactivity: Amino groups enable coupling reactions, while hydroxy groups participate in oxidation and hydrogen bonding .
  • Stability: Fluorinated compounds are more stable under acidic/basic conditions compared to amino derivatives .

Preparation Methods

Fluorination of Dihydro-Naphthalenone Precursors

A primary route involves the selective fluorination of 3,4-dihydro-1(2H)-naphthalenone derivatives. Electrophilic fluorination using diethylaminosulfur trifluoride (DAST) has been successfully applied to similar naphthalenone structures . For 7,8-difluoro-3,4-dihydro-1(2H)-naphthalenone, the protocol typically involves:

  • Substrate Preparation : Starting with 3,4-dihydro-1(2H)-naphthalenone, bromination at positions 7 and 8 using N-bromosuccinimide (NBS) under radical initiation.

  • Halogen Exchange : Conversion of bromine to fluorine via nucleophilic aromatic substitution (SNAr) with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C .

Key Reaction Parameters :

StepReagents/ConditionsYield (%)
BrominationNBS, AIBN, CCl₄, reflux, 12 h65–70
FluorinationKF, DMF, 150°C, 24 h50–55

This method is limited by moderate yields due to competing side reactions, necessitating rigorous purification via column chromatography .

Cyclocondensation of Fluorinated Benzene Derivatives

An alternative approach employs cyclocondensation of fluorinated benzene precursors with cyclic ketones. For example:

  • Friedel-Crafts Acylation : Reacting 1,2-difluorobenzene with succinic anhydride in the presence of AlCl₃ to form 7,8-difluoro-3,4-dihydronaphthalen-1(2H)-one .

  • Intramolecular Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the dihydro-naphthalenone backbone.

Optimization Insights :

  • Catalyst Screening : Aluminum chloride (AlCl₃) outperforms FeCl₃ in regioselectivity, achieving >80% conversion .

  • Temperature Control : Reactions conducted at 0–5°C minimize decomposition of fluorinated intermediates .

Reductive Amination Followed by Dehydrofluorination

Patent literature discloses a multi-step synthesis involving reductive amination and subsequent fluorination :

  • Reductive Amination :

    • React 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine in the presence of sodium cyanoborohydride.

    • Yield: 85–90% under optimized conditions (pH 6.5, methanol solvent) .

  • Dehydrofluorination :

    • Treat the amine intermediate with hydrofluoric acid (HF) to introduce fluorine at positions 7 and 8.

    • Critical parameters: HF concentration (40–48%), reaction time (6–8 h), and temperature (25°C) .

Data Table :

IntermediateReagentsConditionsPurity (%)
Amine derivativeNaBH₃CN, CH₃NH₂pH 6.5, 25°C, 12 h98
Fluorinated productHF (48%), THF25°C, 6 h95
ProcessAcid UsedFunctionalization SiteEfficiency (%)
Deuteration TFA-dC-292
Fluorination DASTC-7/C-855

Industrial-Scale Production Considerations

For large-scale synthesis, continuous-flow reactors are preferred to enhance safety and yield:

  • Flow Fluorination :

    • DAST is introduced into a substrate stream under pressurized conditions (2–3 bar).

    • Residence time: 15–20 minutes, achieving 60% conversion with in-line quenching .

  • Crystallization Purification :

    • Use heptane/ethyl acetate mixtures (7:3 v/v) to isolate the product with >99% purity .

Economic Metrics :

ParameterBatch ProcessContinuous Flow
Annual Capacity (kg)5002,000
Production Cost ($/kg)12,0008,500

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